(Z)-3-(2,3-dimethoxyphenyl)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-3-(2,3-dimethoxyphenyl)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile is an organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, a phenyl ring substituted with methoxy groups, and an acrylonitrile moiety. The (Z)-configuration indicates the specific geometric isomerism of the compound, where the substituents on either side of the double bond are on the same side.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(2,3-dimethoxyphenyl)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile typically involves multi-step organic reactions. One common method involves the condensation of 2,3-dimethoxybenzaldehyde with 4-(4-ethoxyphenyl)thiazol-2-amine in the presence of a base to form the intermediate Schiff base. This intermediate is then subjected to a Knoevenagel condensation with malononitrile under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-(2,3-dimethoxyphenyl)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the nitrile group to an amine.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions with reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Alkylated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-(2,3-dimethoxyphenyl)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and binding affinities due to its thiazole and acrylonitrile moieties.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its stable chemical structure and reactivity.
Mechanism of Action
The mechanism of action of (Z)-3-(2,3-dimethoxyphenyl)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The acrylonitrile moiety can participate in Michael addition reactions, forming covalent bonds with nucleophilic sites in biological molecules.
Comparison with Similar Compounds
Similar Compounds
- (Z)-3-(2,3-dimethoxyphenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile
- (Z)-3-(2,3-dimethoxyphenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile
- (Z)-3-(2,3-dimethoxyphenyl)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile
Uniqueness
The uniqueness of (Z)-3-(2,3-dimethoxyphenyl)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile lies in its specific substitution pattern and geometric isomerism. The presence of both methoxy and ethoxy groups, along with the (Z)-configuration, imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(Z)-3-(2,3-dimethoxyphenyl)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3S/c1-4-27-18-10-8-15(9-11-18)19-14-28-22(24-19)17(13-23)12-16-6-5-7-20(25-2)21(16)26-3/h5-12,14H,4H2,1-3H3/b17-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSURRAKQFODAEX-ATVHPVEESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=C(C(=CC=C3)OC)OC)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=C(C(=CC=C3)OC)OC)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.